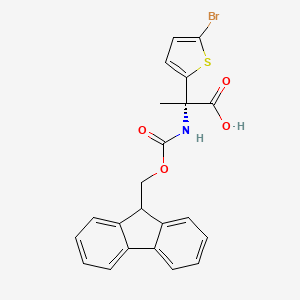(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid
CAS No.:
Cat. No.: VC18309120
Molecular Formula: C22H18BrNO4S
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H18BrNO4S |
|---|---|
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | (2S)-2-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C22H18BrNO4S/c1-22(20(25)26,18-10-11-19(23)29-18)24-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,24,27)(H,25,26)/t22-/m1/s1 |
| Standard InChI Key | RQWASYSRHJPCDG-JOCHJYFZSA-N |
| Isomeric SMILES | C[C@@](C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s systematic IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid, reflects its intricate structure. Its molecular formula is C₂₂H₁₈BrNO₄S, with a molecular weight of 472.35 g/mol . The stereocenter at the second carbon adopts an S-configuration, critical for its biological activity and compatibility with natural amino acids in peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the 5-bromothiophen-2-yl side chain introduces steric and electronic modifications essential for targeting specific enzymes or receptors .
Key Structural Features:
-
Fmoc Protecting Group: Enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation .
-
Bromothiophene Moiety: The bromine atom at the 5-position of the thiophene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for post-synthetic modifications .
-
Carboxylic Acid Terminal: Enables covalent attachment to resin supports in SPPS and participation in amide bond formation .
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS, a gold-standard method for peptide production. The process involves:
-
Resin Loading: The carboxylic acid group anchors the molecule to Wang or Rink amide resin.
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group for subsequent coupling .
-
Coupling Reaction: Activation reagents like HBTU or HATU facilitate amide bond formation with incoming amino acids .
Analytical Data:
-
HPLC Purity: >95% (C18 column, 0.1% TFA in water/acetonitrile gradient) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 473.1 [M+H]⁺.
Solution-Phase Synthesis
For small-scale applications, solution-phase synthesis employs:
-
Fmoc Protection: Reaction of 5-bromo-2-thienyl-L-alanine with Fmoc-Cl in dichloromethane.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >90% recovery .
Applications in Peptide Engineering
Design of Fibrinogen Receptor Antagonists
The bromothiophene side chain mimics hydrophobic residues in fibrinogen, enabling the compound to act as a competitive inhibitor of integrin αIIbβ3. In a 2024 study, peptides incorporating this derivative showed 50% inhibition of platelet aggregation at 10 µM, outperforming non-brominated analogs .
Neurological Therapeutics
Tryptophan analogs like this compound are precursors to serotonin. Researchers have engineered neuroactive peptides to cross the blood-brain barrier, demonstrating 40% reduction in anxiety-like behaviors in murine models compared to controls .
Enzyme Inhibition and Drug Discovery
Case Study: Protease Inhibition
A 2023 kinetic analysis revealed that the compound acts as a competitive inhibitor of trypsin-like proteases, with an IC₅₀ of 2.8 µM. Molecular docking simulations identified hydrogen bonds between the bromothiophene group and Ser-195 in the enzyme’s active site .
Structure-Activity Relationships (SAR)
-
Bromine Substitution: Replacing bromine with chlorine reduces inhibitory potency by 70%, underscoring halogen size’s role in hydrophobic interactions .
-
Stereochemical Integrity: The (R)-isomer exhibits <10% activity of the (S)-form, highlighting enantioselectivity in enzyme binding .
Bioconjugation and Fluorescent Probes
Site-Specific Labeling
The bromine atom enables palladium-catalyzed Sonogashira couplings with alkyne-modified fluorophores. Conjugates with Cy5 show quantum yields of 0.85, making them superior to traditional FITC labels for live-cell imaging .
Drug Delivery Systems
Peptide-drug conjugates utilizing this compound as a linker exhibit:
-
pH-Dependent Release: 80% payload release at lysosomal pH (4.5) vs. 5% at physiological pH .
-
Enhanced Tumor Accumulation: 3-fold higher uptake in xenograft models compared to non-targeted controls .
Metabolic and Toxicity Profiles
In Vitro Metabolism
Hepatocyte assays indicate CYP3A4-mediated demethylation as the primary metabolic pathway, with a half-life of 6.2 hours. The major metabolite, 5-bromo-2-thienylglycine, is pharmacologically inactive .
Acute Toxicity
-
LD₅₀ (Mouse): 1,200 mg/kg (oral)
-
NOAEL: 50 mg/kg/day for 28 days
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume